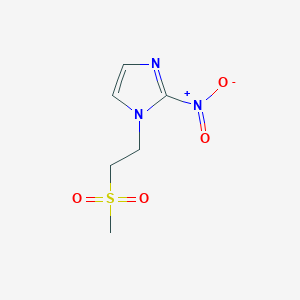
1-(2-Methylsulfonylethyl)-2-nitroimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methylsulfonylethyl)-2-nitroimidazole is a chemical compound that belongs to the class of nitroimidazoles Nitroimidazoles are known for their diverse biological activities, including antimicrobial and antiprotozoal properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methylsulfonylethyl)-2-nitroimidazole typically involves the nitration of an imidazole derivative followed by the introduction of a methylsulfonylethyl group. One common method involves the reaction of 2-nitroimidazole with 2-chloroethyl methyl sulfone in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Methylsulfonylethyl)-2-nitroimidazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The methylsulfonylethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often involve bases like potassium carbonate or sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 1-(2-Methylsulfonylethyl)-2-aminoimidazole, while substitution reactions can introduce various functional groups in place of the methylsulfonylethyl group .
Applications De Recherche Scientifique
1-(2-Methylsulfonylethyl)-2-nitroimidazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s antimicrobial properties make it a candidate for studying bacterial and protozoal infections.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent in treating infections.
Mécanisme D'action
The mechanism of action of 1-(2-Methylsulfonylethyl)-2-nitroimidazole involves the reduction of the nitro group to form reactive intermediates that can damage cellular components. These intermediates can interact with DNA, proteins, and other cellular structures, leading to cell death. The compound’s molecular targets include enzymes involved in DNA replication and repair, making it effective against rapidly dividing cells such as bacteria and protozoa .
Comparaison Avec Des Composés Similaires
Similar Compounds
Metronidazole: Another nitroimidazole with similar antimicrobial properties.
Tinidazole: Known for its use in treating protozoal infections.
Ornidazole: Used for its antiprotozoal and antibacterial effects.
Uniqueness
1-(2-Methylsulfonylethyl)-2-nitroimidazole is unique due to its specific structural features, such as the methylsulfonylethyl group, which may confer distinct biological activities and chemical reactivity compared to other nitroimidazoles. This uniqueness makes it a valuable compound for further research and potential therapeutic applications .
Propriétés
Numéro CAS |
71006-79-6 |
|---|---|
Formule moléculaire |
C6H9N3O4S |
Poids moléculaire |
219.22 g/mol |
Nom IUPAC |
1-(2-methylsulfonylethyl)-2-nitroimidazole |
InChI |
InChI=1S/C6H9N3O4S/c1-14(12,13)5-4-8-3-2-7-6(8)9(10)11/h2-3H,4-5H2,1H3 |
Clé InChI |
RWZQCBAAIIVALP-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)CCN1C=CN=C1[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3aR,5R,6S,6aR)-5-(2,2-dibromoethenyl)-2,2-dimethyl-6-phenylmethoxy-5-(phenylmethoxymethyl)-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole](/img/structure/B14011360.png)
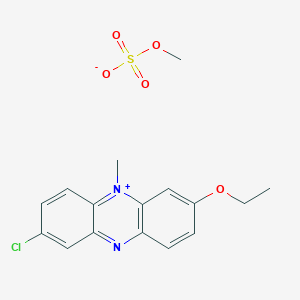
![9,10-Dimethoxy-3-(2-methylprop-2-enyl)-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one](/img/structure/B14011380.png)
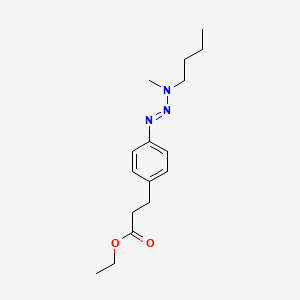
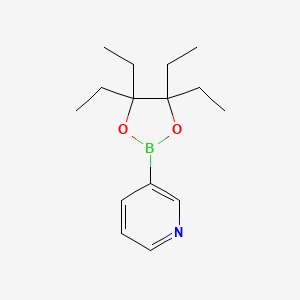
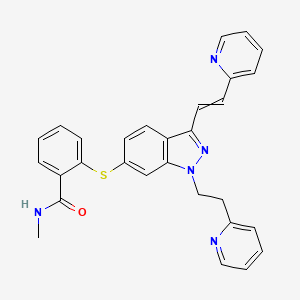
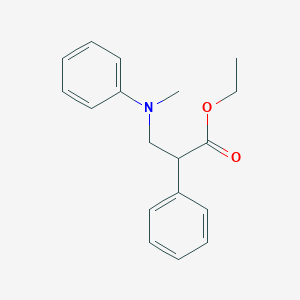
![Rel-(1R,5S,6r)-3-((tert-butyldimethylsilyl)oxy)bicyclo[3.1.0]hexan-6-amine](/img/structure/B14011402.png)
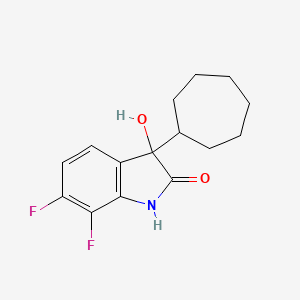
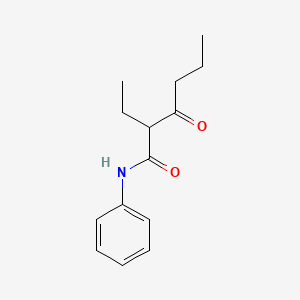
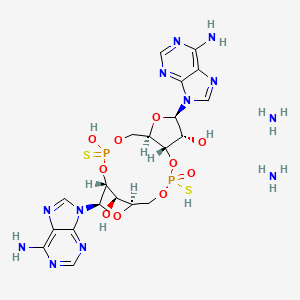
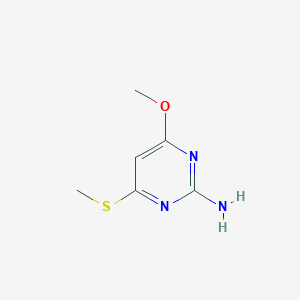
![4-{[({4-[(Pyridin-2-ylamino)sulfonyl]phenyl}amino)carbonothioyl]amino}benzoic acid](/img/structure/B14011414.png)
